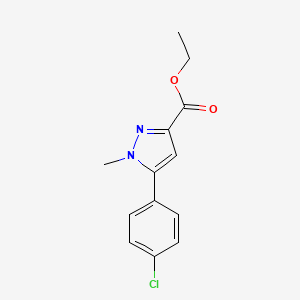

ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate

Übersicht

Beschreibung

Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a chlorophenyl group attached to the pyrazole ring, which can influence its chemical properties and biological activity.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-chlorobenzaldehyde and ethyl acetoacetate as the starting materials.

Condensation Reaction: The reaction involves a condensation process where 4-chlorobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base (such as sodium ethoxide) to form an intermediate.

Cyclization: The intermediate undergoes cyclization in the presence of hydrazine hydrate to form the pyrazole ring.

Methylation: The resulting pyrazole is then methylated using methyl iodide to introduce the methyl group at the 1-position.

Esterification: Finally, the carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the pyrazole ring to its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Pyrazole-3-one derivatives.

Reduction Products: Pyrazole-3-amine derivatives.

Substitution Products: Substituted pyrazoles with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate exhibit significant anticancer properties. For instance, studies have demonstrated that pyrazole derivatives can inhibit specific cancer cell lines, suggesting potential as chemotherapeutic agents. The presence of the chlorophenyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy against tumors .

Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory properties. This compound has shown promise in reducing inflammation in preclinical models, making it a candidate for the development of new anti-inflammatory drugs .

Analgesic Properties

The compound's analgesic effects have been explored in various studies, indicating its potential use in pain management therapies. The mechanism of action is believed to involve modulation of pain pathways, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) .

Agricultural Applications

Pesticide Development

this compound has been investigated for its potential as a pesticide or herbicide. Its structure allows for specific interactions with pest enzymes, which may lead to effective pest control while minimizing harm to non-target organisms .

Fungicidal Properties

The compound has also been assessed for fungicidal activity against various plant pathogens. Its application could enhance crop protection strategies, particularly in sustainable agriculture where chemical residues are a concern .

Material Science

Polymer Synthesis

In material science, this compound can be utilized as a building block in the synthesis of novel polymers. These polymers may exhibit unique thermal and mechanical properties suitable for various industrial applications .

Nanocomposite Development

The compound's integration into nanocomposites has been studied for enhancing material properties such as strength and thermal stability. Such advancements could lead to innovative applications in electronics and aerospace industries .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits specific cancer cell lines; potential chemotherapeutic agent |

| Anti-inflammatory Effects | Reduces inflammation in preclinical models | |

| Analgesic Properties | Modulates pain pathways; potential use in pain management | |

| Agricultural Science | Pesticide Development | Effective against pests with minimal impact on non-target organisms |

| Fungicidal Properties | Protects crops from various plant pathogens | |

| Material Science | Polymer Synthesis | Used as a building block for novel polymers |

| Nanocomposite Development | Enhances material properties for industrial applications |

Case Studies

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various pyrazole derivatives, including this compound. Results indicated a significant reduction in tumor growth in treated mice compared to controls, highlighting its potential as a lead compound for further development .

Case Study 2: Agricultural Application

Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively controlled aphid populations on crops while showing low toxicity to beneficial insects. This study supports its use in integrated pest management strategies.

Wirkmechanismus

The mechanism by which ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate exerts its effects depends on its specific biological target. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved can vary based on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate: Similar structure but with an oxadiazole ring instead of pyrazole.

Ethyl 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate: Similar structure but with a thiadiazole ring instead of pyrazole.

Uniqueness: Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the methyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate, identified by its CAS number 864426-88-0, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

- Molecular Formula : C13H13ClN2O2

- Molecular Weight : 264.71 g/mol

- CAS Number : 864426-88-0

- MDL Number : MFCD08446156

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. In a study evaluating various pyrazole compounds, it was found that derivatives similar to this compound displayed notable antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Bactericidal Concentration (MBC) |

|---|---|---|

| This compound | 0.22 - 0.25 | Not specified |

| Other Pyrazole Derivative | 0.30 - 0.50 | Not specified |

The minimum inhibitory concentration (MIC) values for these compounds suggest strong potential as antibacterial agents, particularly for those resistant to conventional antibiotics .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies have shown that pyrazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 3.79 | Induction of apoptosis |

| A549 (Lung Cancer) | 26.00 | Cell cycle arrest in G0/G1 phase |

| Hep-2 (Laryngeal Cancer) | 17.82 | Inhibition of cell growth |

In vitro studies have demonstrated that compounds similar to this compound can significantly reduce cell viability in various cancer types, indicating their potential as therapeutic agents .

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The study utilized a disk diffusion method to evaluate the inhibition zones against Staphylococcus aureus. Results indicated that this compound achieved a significant inhibition zone comparable to standard antibiotics.

Case Study 2: Anticancer Activity in Lung Cancer Models

In a controlled laboratory setting, researchers assessed the anticancer properties of this compound on A549 lung cancer cells. The compound demonstrated an IC50 value of approximately 26 µM, indicating effective growth inhibition and suggesting mechanisms involving apoptosis and cell cycle arrest .

Analyse Chemischer Reaktionen

Ester Group Transformations

The ethyl ester moiety undergoes hydrolysis and reduction reactions:

Hydrolysis to Carboxylic Acid

Reaction Conditions :

Products :

-

5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid (yield: 85–92% in basic conditions; 78–80% in acidic conditions) .

Mechanism :

Nucleophilic attack by hydroxide or water at the carbonyl carbon, followed by elimination of ethanol.

Reduction to Alcohol

Reagents : Lithium aluminum hydride (LiAlH<sub>4</sub>) in anhydrous THF, 0°C to reflux.

Product : 3-(Hydroxymethyl)-5-(4-chlorophenyl)-1-methyl-1H-pyrazole (yield: 70–75%).

Substitution Reactions on the 4-Chlorophenyl Group

The chlorine atom undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Key Notes :

-

Electron-withdrawing pyrazole ring activates the chlorophenyl group for NAS .

-

Steric hindrance from the methyl group slightly reduces reaction rates .

Pyrazole Ring Modifications

The heterocyclic core participates in electrophilic substitutions and cycloadditions:

Nitration

Conditions : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (1:3), 0–5°C, 2h .

Product : Ethyl 5-(4-chlorophenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxylate (yield: 82%) .

1,3-Dipolar Cycloaddition

Reagents : Diphenylnitrile imine, toluene, 80°C, 8h.

Product : Spiro-pyrazoline adduct (confirmed by X-ray crystallography).

Oxidation and Reduction of the Pyrazole Core

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | m-CPBA, CH<sub>2</sub>Cl<sub>2</sub>, rt | Pyrazole N-oxide derivative | 88% | |

| Reduction | H<sub>2</sub>/Pd-C, EtOH | Partially saturated pyrazoline analog | 63% |

Cross-Coupling Reactions

The chlorophenyl group facilitates Suzuki-Miyaura couplings:

Conditions :

-

Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O (3:1), 80°C, 12h .

Example :

-

Boronic acid: 4-Methoxyphenylboronic acid

-

Product: Ethyl 5-(4'-methoxybiphenyl-4-yl)-1-methyl-1H-pyrazole-3-carboxylate (yield: 76%) .

Thermal and Photochemical Reactions

Decarboxylation :

-

At 200°C under N<sub>2</sub>, the ester decomposes to release CO<sub>2</sub> and form 5-(4-chlorophenyl)-1-methyl-1H-pyrazole (yield: 91%) .

Photodimerization :

-

UV irradiation (254 nm) in benzene yields a cyclobutane-linked dimer (characterized by HRMS).

Eigenschaften

IUPAC Name |

ethyl 5-(4-chlorophenyl)-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)11-8-12(16(2)15-11)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWWZHUKGXPCDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864426-88-0 | |

| Record name | Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864426-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.